Cas no 1342667-67-7 (4-methyl-N-(thian-3-yl)pyridin-3-amine)

4-Methyl-N-(thian-3-yl)pyridin-3-amine is a heterocyclic amine compound featuring a pyridine core substituted with a methyl group at the 4-position and a thian-3-ylamine moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability, while the nitrogen and sulfur heteroatoms offer diverse reactivity for further functionalization. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding. High purity grades ensure consistent performance in research and industrial applications.
4-methyl-N-(thian-3-yl)pyridin-3-amine structure
1342667-67-7 structure
Product name:4-methyl-N-(thian-3-yl)pyridin-3-amine
CAS No:1342667-67-7
MF:C11H16N2S
MW:208.323141098022
CID:5208014
PubChem ID:63329469

4-methyl-N-(thian-3-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(thian-3-yl)pyridin-3-amine
    • 4-Methyl-N-(tetrahydro-2h-thiopyran-3-yl)pyridin-3-amine
    • 3-Pyridinamine, 4-methyl-N-(tetrahydro-2H-thiopyran-3-yl)-
    • Inchi: 1S/C11H16N2S/c1-9-4-5-12-7-11(9)13-10-3-2-6-14-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3
    • InChI Key: SGFRIFQIIFDQLU-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)NC1C=NC=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2

4-methyl-N-(thian-3-yl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-161310-0.25g
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7
0.25g
$933.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11542-100MG
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7 95%
100MG
¥ 1,095.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11542-10G
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7 95%
10g
¥ 21,879.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11542-250MG
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7 95%
250MG
¥ 1,755.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11542-1G
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7 95%
1g
¥ 4,375.00 2023-03-30
Enamine
EN300-161310-1000mg
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7
1000mg
$842.0 2023-09-23
Enamine
EN300-161310-2500mg
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7
2500mg
$1650.0 2023-09-23
Enamine
EN300-161310-1.0g
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7
1g
$1014.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11542-500MG
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7 95%
500MG
¥ 2,917.00 2023-03-30
Enamine
EN300-161310-0.05g
4-methyl-N-(thian-3-yl)pyridin-3-amine
1342667-67-7
0.05g
$851.0 2023-06-08

Additional information on 4-methyl-N-(thian-3-yl)pyridin-3-amine

Introduction to 4-methyl-N-(thian-3-yl)pyridin-3-amine (CAS No. 1342667-67-7) and Its Emerging Applications in Chemical Biology

4-methyl-N-(thian-3-yl)pyridin-3-amine, identified by the chemical identifier CAS No. 1342667-67-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridine-thiazole class of molecules, which are well-documented for their role in pharmaceutical development and drug discovery. The structural motif of 4-methyl-N-(thian-3-yl)pyridin-3-amine combines a pyridine ring with a thiazole moiety, creating a scaffold that is both structurally diverse and biologically relevant.

The pyridine-thiazole hybrid structure is particularly intriguing because it allows for multiple interactions with biological targets, including enzymes and receptors. This dual functionality has made such compounds valuable in the design of novel therapeutic agents. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways, and 4-methyl-N-(thian-3-yl)pyridin-3-amine has emerged as a promising candidate for further exploration.

One of the most compelling aspects of 4-methyl-N-(thian-3-yl)pyridin-3-amine is its potential as a scaffold for drug discovery. The presence of both the pyridine and thiazole rings provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility has been exploited in several recent studies, where derivatives of this compound have been designed to interact with specific biological targets. For instance, modifications to the methyl group at the 4-position of the pyridine ring have been shown to enhance binding affinity to certain enzymes, while alterations to the thiazole moiety can influence interactions with receptors.

Recent advancements in computational chemistry have further accelerated the development of 4-methyl-N-(thian-3-yl)pyridin-3-amine derivatives. Machine learning models and molecular docking simulations have been employed to predict the binding affinities of various analogs, enabling researchers to prioritize compounds for experimental validation. These computational approaches have not only reduced the time and cost associated with drug discovery but have also provided insights into the structural features that contribute to biological activity.

In addition to its potential as a drug scaffold, 4-methyl-N-(thian-3-yl)pyridin-3-amine has shown promise in other areas of chemical biology. For example, studies have demonstrated its ability to modulate enzyme activity, making it a valuable tool for understanding enzyme mechanisms. Furthermore, its interaction with cellular components has been explored in terms of potential applications in cell signaling pathways. The compound’s ability to interact with both protein and nucleic acid targets makes it a versatile molecule for biochemical studies.

The synthesis of 4-methyl-N-(thian-3-yl)pyridin-3-amine has also seen significant advancements. Modern synthetic methodologies have enabled the efficient preparation of this compound and its derivatives, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine-thiazole core, while protecting group strategies have allowed for selective functionalization at multiple sites.

One notable application of 4-methyl-N-(thian-3-yl)pyridin-3-amine is in the development of probes for biochemical assays. Its unique structural features make it an ideal candidate for designing molecules that can selectively interact with specific biological targets. These probes have been used to study enzyme kinetics, protein-protein interactions, and other fundamental biological processes. The ability to visualize these interactions using spectroscopic or imaging techniques has provided valuable insights into cellular mechanisms.

The future prospects of 4-methyl-N-(thian-3-yl)pyridin-3-amine are vast and exciting. As our understanding of biological systems continues to grow, so does the demand for innovative tools to study them. This compound represents a prime example of how structural diversity can be leveraged to develop new therapeutic agents and biochemical probes. With ongoing research focused on optimizing its properties and exploring new applications, 4-methyl-N-(thian-3-y l)pyridin - 3 - amine (CAS No. 1342667 - 67 - 7) is poised to play a significant role in advancing our knowledge of chemical biology.

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Amadis Chemical Company Limited
(CAS:1342667-67-7)4-methyl-N-(thian-3-yl)pyridin-3-amine
A1052944
Purity:99%
Quantity:1g
Price ($):654.0